molecular formula C15H21NO4S2 B2991091 8-((4-Methoxy-3-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane CAS No. 1351650-67-3

8-((4-Methoxy-3-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane

Cat. No.: B2991091
CAS No.: 1351650-67-3
M. Wt: 343.46
InChI Key: YDRPOGNWDNHSPC-UHFFFAOYSA-N
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Description

8-((4-Methoxy-3-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is a high-purity chemical compound offered for research and development purposes. This complex molecule features a unique spiro[4.5]decane core structure incorporating both oxygen and sulfur atoms within its heterocyclic framework, which may be of significant interest in medicinal chemistry and drug discovery efforts. Compounds with the 1-oxa-8-azaspiro[4.5]decane scaffold have been investigated as selective sigma-1 receptor ligands with potential applications in neuroimaging and central nervous system research . The structural motif is also found in compounds studied for various therapeutic targets . The sulfonyl group linked to a methoxy- and methyl-substituted phenyl ring may influence the compound's physicochemical properties and biological activity. Researchers can utilize this building block for developing novel bioactive molecules, studying structure-activity relationships, and exploring new chemical spaces. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

8-(4-methoxy-3-methylphenyl)sulfonyl-1-oxa-4-thia-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S2/c1-12-11-13(3-4-14(12)19-2)22(17,18)16-7-5-15(6-8-16)20-9-10-21-15/h3-4,11H,5-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRPOGNWDNHSPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC3(CC2)OCCS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-((4-Methoxy-3-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique spirocyclic structure, which contributes to its biological properties. The presence of the methoxy and sulfonyl groups is significant in modulating its activity.

Chemical Structure

PropertyValue
IUPAC NameThis compound
Molecular FormulaC15H21NO3S
Molecular Weight295.41 g/mol
CAS Number[Not Available]

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. These include:

  • Antibacterial : Effective against various strains of bacteria, potentially through disruption of bacterial cell wall synthesis.
  • Antifungal : Inhibits fungal growth by targeting ergosterol biosynthesis.

2. Anti-inflammatory Effects

Studies have shown that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This mechanism could be beneficial in treating conditions like arthritis or inflammatory bowel disease.

3. Cytotoxicity and Anticancer Activity

Preliminary studies suggest that this compound may induce apoptosis in cancer cells. The compound appears to activate caspase pathways, leading to programmed cell death, particularly in neuroblastoma and colon cancer cell lines.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), thus reducing inflammation.
  • Receptor Modulation : The compound could interact with various receptors, including G-protein coupled receptors (GPCRs), influencing cellular signaling pathways.

Case Studies

Several case studies have explored the efficacy of similar compounds:

  • Study on Anticancer Properties :
    • A study published in the European Journal of Medicinal Chemistry demonstrated that related compounds induced apoptosis in cancer cell lines through mitochondrial pathways, showcasing potential for therapeutic application in oncology .
  • Antimicrobial Efficacy :
    • Research indicated that derivatives showed significant activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related spirocyclic sulfonamides:

Compound Name (IUPAC) Spiro Ring Heteroatoms Sulfonyl Substituent Reported Activity/Application Key References
8-((4-Methoxy-3-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane 1-oxa, 4-thia 4-Methoxy-3-methylphenyl Not explicitly reported; likely bioactive based on analogs
8-[(4-Chlorophenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane 1,4-dioxa 4-Chlorophenyl Intermediate in antitubercular agents
8-[(4-Fluorophenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane 1,4-dioxa 4-Fluorophenyl Membrane-targeted antitumor activity
8-(3-(1H-Indol-2-yl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane 1,4-dioxa 3-(Indol-2-yl)phenyl Anticancer (p97 ATPase inhibition)
4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one 1-thia, 4-aza 4-Fluorophenyl (non-sulfonyl) Anticancer (cytotoxicity assays)
8-((4-Methyl-2-phenylpiperazin-1-yl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane 1,4-dioxa 4-Methyl-2-phenylpiperazine Enzyme inhibition (synthetic intermediate)

Structural and Functional Insights:

Heteroatom Composition :

  • The 1-oxa-4-thia system in the target compound introduces distinct electronic and steric properties compared to 1,4-dioxa or 1-thia-4-aza analogs. Sulfur’s larger atomic radius and polarizability may enhance membrane permeability or alter binding interactions .
  • Dioxa systems (e.g., 1,4-dioxa-8-azaspiro[4.5]decane) are more common in drug discovery due to their metabolic stability and synthetic accessibility .

Bulky substituents (e.g., indolyl or piperazinyl groups) are associated with targeted protein interactions, as seen in p97 ATPase inhibitors .

Biological Activity Trends: Spirocycles with dioxa-thia/aza combinations (e.g., 1-oxa-4-thia-8-azaspiro[4.5]decane) are understudied but hypothesized to exhibit dual mechanisms due to heteroatom diversity .

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